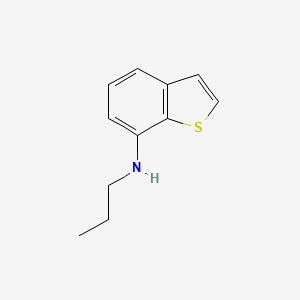

N-Propyl-1-benzothiophen-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NS |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

N-propyl-1-benzothiophen-7-amine |

InChI |

InChI=1S/C11H13NS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h3-6,8,12H,2,7H2,1H3 |

InChI Key |

ZOVLDXNCKJNDKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC2=C1SC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Propyl 1 Benzothiophen 7 Amine

Strategies for the Construction of the Benzothiophene (B83047) Scaffold

The benzothiophene ring system is a key structural motif in numerous biologically active compounds and functional materials. nih.govrsc.org Its synthesis has been a subject of considerable research, leading to the development of a variety of effective methods. These strategies can be broadly categorized into cyclization reactions, transition metal-catalyzed couplings, aryne reactions, and electrochemical methods.

Cyclization Reactions in Benzothiophene Synthesis

Cyclization reactions represent a fundamental approach to constructing the benzothiophene scaffold. These methods typically involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

One classic approach is the reaction of a substituted thiophenol with an appropriate electrophile, followed by intramolecular cyclization. For instance, the reaction of arylthioacetic acids, derived from thiophenols and chloroacetic acid, can be cyclized in the presence of acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophenes, which can then be dehydroxylated to the parent benzothiophene. rsc.org Another method involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. rsc.org

More contemporary methods utilize electrophilic cyclization of ortho-alkynyl thioanisoles. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been shown to effectively mediate the cyclization of various substituted o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. This reaction proceeds under mild conditions and tolerates a range of functional groups.

Another innovative approach involves the visible-light-promoted cyclization of disulfides and alkynes, offering a metal-free pathway to benzothiophenes.

| Cyclization Method | Starting Materials | Reagents/Conditions | Product Type | Reference |

| Arylthioacetic Acid Cyclization | Arylthioacetic acid | Acetic anhydride | 3-Hydroxybenzo[b]thiophene | rsc.org |

| Mercaptocinnamic Acid Cyclization | α-Mercaptocinnamic acid | K₃Fe(CN)₆ or I₂ | Benzo[b]thiophene | rsc.org |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted-3-thiomethylbenzo[b]thiophenes | |

| Photocatalytic Cyclization | Disulfides, Alkynes | Visible light | Substituted benzothiophenes |

Transition Metal-Catalyzed Coupling Reactions in Benzothiophene Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. kfupm.edu.sa Palladium, copper, and gold catalysts are frequently employed to facilitate the construction of the benzothiophene ring system with high efficiency and selectivity. kfupm.edu.saorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. One such method involves the C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides. Another powerful technique is the palladium-catalyzed carbonylative approach, where 2-(methylthio)phenylacetylenes react with carbon monoxide and an alcohol in the presence of a PdI₂/KI catalyst system to afford benzothiophene-3-carboxylic esters. nih.gov This process is believed to proceed through a 5-endo-dig S-cyclization, followed by demethylation and alkoxycarbonylation. nih.gov

Copper-catalyzed reactions also offer valuable routes. For example, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of copper(I) iodide and 1,10-phenanthroline (B135089) provides various 2-substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, a transition-metal-free method has been developed for the synthesis of benzothiophenes from o-halovinylbenzenes and potassium sulfide via a direct SₙAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org

Gold-catalyzed carbothiolation of α-alkoxy alkylortho-alkynyl phenyl sulfides presents another atom-economical pathway to 2,3-disubstituted benzothiophenes. organic-chemistry.org

| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |

| Palladium | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Oxidative Cyclization/Alkoxycarbonylation | Forms benzothiophene-3-carboxylates | nih.gov |

| Copper | 2-Bromo alkynylbenzenes, Sodium sulfide | Thiolation/Annulation | Yields 2-substituted benzothiophenes | organic-chemistry.org |

| Gold | α-Alkoxy alkylortho-alkynyl phenyl sulfides | Carbothiolation | Atom-economical, forms 2,3-disubstituted benzothiophenes | organic-chemistry.org |

| None | o-Halovinylbenzenes, Potassium sulfide | SₙAr/Cyclization/Dehydrogenation | Transition-metal-free, high yields | organic-chemistry.org |

Aryne Reactions and Alkynyl Sulfide Approaches

Aryne chemistry provides a powerful and versatile tool for the one-step construction of the benzothiophene skeleton. nih.govrsc.orgrsc.orgelsevierpure.comnih.gov The reaction of aryne intermediates with alkynyl sulfides allows for the synthesis of a wide array of 3-substituted benzothiophenes. nih.govrsc.orgrsc.orgnih.gov This method is advantageous due to its good functional group tolerance and the ability to introduce diverse substituents. nih.govrsc.orgnih.gov

The process typically involves generating an aryne from a suitable precursor, such as an o-silylaryl triflate, which then reacts with an alkynyl sulfide in an intermolecular fashion. nih.govrsc.orgrsc.orgnih.gov The reaction is believed to proceed via nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization. rsc.org This approach has been successfully applied to the synthesis of various multisubstituted benzothiophene derivatives, including complex polycyclic structures. nih.govrsc.orgnih.gov

Electrochemical Methods in Benzothiophene Synthesis

Electrochemical synthesis has emerged as a green and efficient alternative for the construction of benzothiophene rings. These methods often proceed under mild conditions without the need for external oxidants or transition metal catalysts. rsc.org

One such strategy involves the electrochemical intramolecular dehydrogenative C–S bond formation. For example, the electrolysis of N-aryl thioamides can lead to the formation of benzothiazoles, and similar principles can be applied to benzothiophene synthesis. rsc.org Another approach is the electrochemical synthesis of quinazolinones from o-aminobenzonitriles, which demonstrates the utility of electrochemistry in forming heterocyclic systems in aqueous solutions. rsc.org While direct electrochemical synthesis of N-Propyl-1-benzothiophen-7-amine is not explicitly reported, the principles of electrochemical cyclization and functionalization offer a promising avenue for future exploration.

Targeted Synthesis of this compound

The synthesis of the target molecule, this compound, requires the initial formation of a 7-amino-substituted benzothiophene core, followed by the specific introduction of an N-propyl group.

A plausible synthetic route would begin with the synthesis of 7-nitrobenzo[b]thiophene (B8265632). This can be achieved through nitration of benzo[b]thiophene, although this reaction can lead to a mixture of isomers. A more controlled approach would involve constructing the benzothiophene ring from a pre-functionalized benzene derivative already containing a nitro group at the desired position.

Once 7-nitrobenzo[b]thiophene is obtained, the nitro group can be reduced to an amino group to yield 7-aminobenzo[b]thiophene. Standard reduction methods, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst, are typically effective for this transformation.

Elaboration of the Benzothiophene Core with the N-Propyl Substituent

With 7-aminobenzo[b]thiophene in hand, the final step is the introduction of the N-propyl group onto the amino moiety. Several established methods for the N-alkylation of aromatic amines can be employed.

Reductive Amination: A highly effective and common method is reductive amination. masterorganicchemistry.comyoutube.com This involves the reaction of 7-aminobenzo[b]thiophene with propanal in the presence of a reducing agent. The reaction first forms an imine intermediate, which is then reduced in situ to the desired N-propyl amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com

Palladium-Catalyzed N-Alkylation: Another powerful technique is the palladium-catalyzed N-alkylation of amines with alcohols. nih.govrsc.orgrsc.orgmdma.ch In this "borrowing hydrogen" or "hydrogen autotransfer" methodology, propanol (B110389) can be used as the alkylating agent in the presence of a suitable palladium catalyst. nih.govrsc.org The alcohol is temporarily oxidized to the corresponding aldehyde (propanal), which then undergoes condensation with the amine to form an imine. The palladium hydride species, formed during the initial oxidation, then reduces the imine to the final N-propylated amine, with water being the only byproduct. nih.gov This method is highly atom-economical and environmentally friendly. nih.govrsc.org

| Alkylation Method | Reagents | Key Intermediate | Advantages | Reference |

| Reductive Amination | 7-Aminobenzothiophene, Propanal, NaBH₃CN or NaBH(OAc)₃ | Imine | Mild, selective, high-yielding | masterorganicchemistry.comyoutube.com |

| Palladium-Catalyzed N-Alkylation | 7-Aminobenzothiophene, Propanol, Palladium catalyst | Imine | Atom-economical, environmentally friendly | nih.govrsc.orgrsc.orgmdma.ch |

Introduction of the Amine Functionality at Position 7

The introduction of an amine group at the 7-position of the 1-benzothiophene core is a critical step in the synthesis of the target compound. Several synthetic strategies can be envisioned, primarily starting from a pre-functionalized 1-benzothiophene ring system.

One common approach involves the nitration of the 1-benzothiophene scaffold, followed by reduction of the resulting nitro group to the desired amine. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the benzothiophene ring. For instance, electrophilic substitution on the benzene ring of benzothiophene is generally slower than on the thiophene ring. chemicalbook.com However, by carefully controlling the reaction conditions, nitration can be directed to the benzene portion of the molecule. Subsequent reduction of the 7-nitro-1-benzothiophene intermediate can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation, to yield 7-amino-1-benzothiophene.

Alternatively, modern cross-coupling reactions offer a more direct route. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This method would involve the coupling of a 7-halo-1-benzothiophene (e.g., 7-bromo- or 7-chloro-1-benzothiophene) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. wikipedia.orgresearchgate.net For example, the use of bidentate phosphine (B1218219) ligands like BINAP or DPPF has been shown to be effective for the amination of primary amines. wikipedia.org

Once 7-amino-1-benzothiophene is obtained, the final step is the introduction of the N-propyl group. This can be accomplished through reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This one-pot reaction involves treating the 7-amino-1-benzothiophene with propanal in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.orgthieme-connect.com This method is generally preferred over direct alkylation with a propyl halide, as it minimizes the risk of over-alkylation to form the tertiary amine. masterorganicchemistry.com

A plausible synthetic route is outlined below:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation of 1-benzothiophene | N-Bromosuccinimide (NBS) or other halogenating agent | 7-Bromo-1-benzothiophene |

| 2 | Buchwald-Hartwig Amination | Ammonia equivalent (e.g., LHMDS), Pd catalyst, phosphine ligand | 7-Amino-1-benzothiophene |

| 3 | Reductive Amination | Propanal, NaBH(OAc)₃ | This compound |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the Buchwald-Hartwig amination step, key parameters to consider include the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base, the solvent, and the reaction temperature. The use of sterically hindered and electron-rich phosphine ligands often leads to higher catalytic activity. wikipedia.org

In the reductive amination step, the choice of reducing agent and the reaction pH are critical. Sodium triacetoxyborohydride is often favored as it is mild and selective for the reduction of the intermediate imine in the presence of the aldehyde. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). thieme-connect.com

The table below summarizes some potential optimization parameters for the key synthetic steps:

| Step | Parameter to Optimize | Possible Variations | Desired Outcome |

| Buchwald-Hartwig Amination | Ligand | Monodentate vs. Bidentate phosphines (e.g., P(t-Bu)₃, XPhos, BINAP) | High yield, low catalyst loading |

| Base | Strong non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Efficient deprotonation of the amine | |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) | Good solubility of reactants and catalyst | |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Selective reduction of the imine |

| Solvent | Aprotic solvents (e.g., DCE, THF) | Efficient reaction progression | |

| pH | Neutral to slightly acidic | Promotes imine formation |

Derivatization Strategies and Analogue Synthesis

The this compound scaffold can be readily modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies.

The N-propyl group can be a site for various chemical modifications. For instance, the length of the alkyl chain can be varied by using different aldehydes in the reductive amination step (e.g., acetaldehyde (B116499) for an N-ethyl group, butyraldehyde (B50154) for an N-butyl group).

Furthermore, functional groups can be introduced onto the propyl chain. For example, using a protected hydroxy- or amino-aldehyde in the reductive amination, followed by deprotection, would yield analogues with terminal hydroxyl or amino functionalities on the N-alkyl chain.

The benzothiophene ring system offers multiple positions for substitution. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can introduce a variety of substituents onto the benzene or thiophene ring. The directing effects of the existing amine and the sulfur atom will influence the position of the new substituent. chemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed on a halogenated this compound precursor to introduce aryl, heteroaryl, or alkynyl groups at specific positions. organic-chemistry.org For instance, a 3-bromo-N-propyl-1-benzothiophen-7-amine could be coupled with a boronic acid to introduce a new substituent at the 3-position.

If a chiral center is introduced, for example by using a chiral aldehyde in the reductive amination or by introducing a chiral substituent on the benzothiophene ring, the synthesis of stereochemically pure analogues becomes important. Chiral auxiliaries or chiral catalysts can be employed to control the stereochemical outcome of the reactions. For instance, a stereoselective reduction of a precursor ketone could establish a chiral center on a substituent. The use of chiral ligands in catalytic reactions can also induce enantioselectivity. ntnu.nonih.gov

A rhodium-catalyzed asymmetric amination of enynyl phosphates has been shown to produce chiral enynyl amines with high enantiomeric excess, a strategy that could potentially be adapted. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.comnumberanalytics.com In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic reactions, such as the Buchwald-Hartwig amination and catalytic hydrogenation, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer alternatives. numberanalytics.comnumberanalytics.com For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in the coupling and amination steps.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. numberanalytics.com Microwave-assisted synthesis can sometimes accelerate reactions and reduce energy usage compared to conventional heating. rasayanjournal.co.inrsc.org

Catalysis : Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. numberanalytics.comrsc.org The use of palladium catalysts in the C-N bond formation is a prime example.

The following table highlights potential green chemistry improvements for the synthesis:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Atom Economy | Stoichiometric reduction of a nitro group | Catalytic hydrogenation |

| Safer Solvents | Chlorinated solvents (e.g., DCE) | Ethereal solvents (e.g., 2-MeTHF) or water (if feasible) |

| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis or room temperature reactions with highly active catalysts |

| Waste Reduction | Use of protecting groups | A synthetic route that avoids protection/deprotection steps |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of N Propyl 1 Benzothiophen 7 Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized or isolated compound, providing a highly accurate mass measurement from which the elemental composition and molecular formula can be unequivocally determined.

For N-Propyl-1-benzothiophen-7-amine, analysis via an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be anticipated to yield a prominent protonated molecular ion peak, [M+H]⁺. The theoretical exact mass of the neutral molecule, C₁₁H₁₃NS, is calculated to be 191.0768. The expected m/z value for the [M+H]⁺ ion would therefore be 192.0846. The high resolving power of the instrument allows for the differentiation of this mass from other potential elemental compositions that might have the same nominal mass.

The expected HRMS data is summarized in the table below:

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

| [C₁₁H₁₄NS]⁺ | 192.0846 | 192.0844 | -1.04 |

This high degree of accuracy, typically within 5 ppm, provides strong evidence for the molecular formula C₁₁H₁₃NS, confirming the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom in the molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific bonding connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete structural assignment of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY would be expected to show correlations between the protons of the propyl chain (H-1' to H-2' and H-2' to H-3'). Additionally, it would confirm the connectivity of the aromatic protons on the benzothiophene (B83047) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

The N-H proton to the carbons of the propyl group (C-1') and the benzothiophene ring (C-7 and C-6).

The protons of the propyl group (H-1') to the aromatic carbon C-7.

The aromatic protons to other carbons in the fused ring system, confirming the benzothiophene scaffold.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons. This can be particularly useful in determining the preferred conformation of the propyl group relative to the aromatic ring. For instance, a NOESY correlation between the N-H proton and the H-1' protons of the propyl chain would be expected.

The following tables summarize the hypothetical ¹H and ¹³C NMR data, as well as key HMBC correlations for this compound, predicted based on the analysis of similar structures.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 7.35 | d | 5.5 | 1H |

| H-3 | 7.20 | d | 5.5 | 1H |

| H-4 | 7.65 | d | 8.0 | 1H |

| H-5 | 7.15 | t | 8.0 | 1H |

| H-6 | 6.80 | d | 8.0 | 1H |

| NH | 4.50 | br s | - | 1H |

| H-1' | 3.20 | t | 7.0 | 2H |

| H-2' | 1.75 | sext | 7.0 | 2H |

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 123.5 |

| C-3 | 122.0 |

| C-3a | 139.0 |

| C-4 | 125.0 |

| C-5 | 124.5 |

| C-6 | 115.0 |

| C-7 | 145.0 |

| C-7a | 130.0 |

| C-1' | 45.0 |

| C-2' | 22.5 |

Key Hypothetical HMBC Correlations

| Proton | Correlated Carbons (²JCH, ³JCH) |

|---|---|

| H-2 | C-3, C-3a, C-7a |

| H-4 | C-5, C-6, C-3a |

| H-6 | C-4, C-5, C-7, C-7a |

| H-1' | C-7, C-2', C-3' |

Dynamic NMR for Conformational Studies (if applicable)

For a relatively flexible molecule like this compound, the rotation around the C-N bond might be hindered to some extent, potentially leading to different conformers. While room temperature NMR might show averaged signals, variable temperature (VT) NMR studies could reveal the presence of these conformers by the broadening and eventual splitting of signals as the temperature is lowered. However, for a simple propyl group, the energy barrier to rotation is expected to be low, and thus, significant dynamic effects might not be observable under standard NMR conditions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structure. mdpi.comnih.govnih.gov This technique would confirm the connectivity established by NMR and also provide precise bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-stacking of the benzothiophene rings. The successful growth of a suitable single crystal is a prerequisite for this analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.govyoutube.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range.

The Raman spectrum would also provide valuable information, often being more sensitive to the vibrations of the non-polar benzothiophene ring system.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 |

| Aromatic C-H | Stretching | 3080 |

| Aliphatic C-H | Stretching | 2960, 2930, 2870 |

| C=C (Aromatic) | Stretching | 1580, 1470 |

| C-N | Stretching | 1300 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound itself is an achiral molecule as it does not possess a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it would not exhibit optical activity, and techniques such as circular dichroism (CD) spectroscopy would not be applicable for its analysis. scivisionpub.comacs.orgelsevierpure.comnih.gov Should a chiral center be introduced into the molecule, for instance, by substitution on the propyl chain (e.g., N-(1-methylpropyl)-1-benzothiophen-7-amine), then chiroptical spectroscopy would become a critical tool for determining the enantiomeric purity and assigning the absolute configuration of the resulting stereoisomers. scivisionpub.comelsevierpure.com

Theoretical Chemistry and Computational Investigations of N Propyl 1 Benzothiophen 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding its stability and reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive.

For N-Propyl-1-benzothiophen-7-amine, the HOMO is expected to be localized primarily on the electron-rich aminobenzothiophene ring system, which can act as an electron donor. Conversely, the LUMO would be distributed over the same aromatic system, ready to accept electrons. In related benzothiazole (B30560) and polythiophene derivatives, the HOMO and LUMO are similarly located on the aromatic and heteroaromatic portions of the molecules. ukm.my The introduction of different substituents can significantly alter the energies of these orbitals and thus the HOMO-LUMO gap. nih.gov For instance, a DFT study on bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives showed that the energy band gap could be tuned from 2.29 eV to 1.66 eV by changing a bridging atom. ub.ac.id

Table 1: Representative HOMO-LUMO Gaps of Related Heterocyclic Compounds This table presents theoretically calculated HOMO-LUMO gaps for molecules with similar structural motifs to this compound, illustrating the expected range for such compounds. The exact values for this compound would require specific calculations.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G(d,p) | -6.23 | -1.47 | 4.76 |

| Benzothiazole Derivative (Comp1) | B3LYP/6-31+G | -5.59 | -2.18 | 3.41 |

| Benzothiazole Derivative (Comp2) | B3LYP/6-31+G | -5.58 | -2.15 | 3.43 |

| Benzothiazole Derivative (Comp4) | B3LYP/6-31+G** | -5.52 | -2.16 | 3.36 |

| C11H7NS-O Polythiophene | DFT | - | - | 0.621 |

Data is illustrative and sourced from studies on related benzothiazole and polythiophene systems for comparative purposes. nih.govresearchgate.net

The visualization of HOMO and LUMO orbitals would likely show the π-electron density concentrated on the benzothiophene (B83047) core. The propylamino substituent, being an electron-donating group, would contribute to the electron density of the HOMO, thereby influencing the molecule's reactivity.

Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potentials)

Predicting how a molecule will react is a primary goal of computational chemistry. Fukui functions and molecular electrostatic potential (MEP) maps are two powerful tools for this purpose.

The Fukui function , derived from DFT, helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. wikipedia.org It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org For this compound, a Fukui function analysis would likely indicate that the nitrogen atom of the amine group and certain carbon atoms on the benzene (B151609) ring are susceptible to electrophilic attack. Conversely, sites for nucleophilic attack would also be identifiable. In a study of other thiophene (B33073) derivatives, Fukui functions successfully predicted the most reactive atoms for both nucleophilic and electrophilic attacks. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. libretexts.org Regions of negative potential (typically colored red or orange) are electron-rich and are potential sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com For this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, and also over the electron-rich thiophene ring. An MEP of the parent molecule, benzothiophene, shows a negative potential associated with the sulfur-containing ring. researchgate.net The propyl group would exhibit a more neutral potential (often colored green).

Table 2: Predicted Reactive Sites in this compound This table is a qualitative prediction based on the general principles of electronic effects in aromatic and heterocyclic systems.

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | Nitrogen atom, specific carbons on the benzene ring | High electron density due to the lone pair on nitrogen and the aromatic π-system. |

| Nucleophilic | Carbon atoms adjacent to the sulfur and nitrogen atoms | These atoms are likely to have a partial positive charge due to the electronegativity of the heteroatoms. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly within the N-propyl group, gives rise to different spatial arrangements called conformers. A conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The energy landscape of this molecule would be primarily determined by the rotation around the N-C bond of the propyl group and the C-C bonds within the propyl chain itself. Studies on similar molecules, such as n-propylbenzene, have shown that certain dihedral angles result in more stable conformers due to the minimization of steric hindrance. nih.gov For this compound, it is expected that conformers where the propyl chain is extended away from the bulky benzothiophene ring will be lower in energy. The relative energies of these conformers can be calculated, and at room temperature, it is likely that several conformers would coexist in equilibrium.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

Exploration of Conformational Flexibility

An MD simulation of this compound would reveal the dynamic nature of its structure. The simulation would show the constant flexing and rotation of the N-propyl chain, as well as vibrations within the benzothiophene ring system. By tracking the dihedral angles of the propyl group over the course of the simulation, one could determine the preferred conformations and the frequency of transitions between them. This provides a more realistic picture of the molecule's flexibility than a static conformational analysis.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. By placing the this compound molecule in a simulation box filled with water molecules, for example, one could observe how the solvent interacts with the solute.

Molecular Docking and Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comuin-malang.ac.id This method is instrumental in drug design for predicting the binding mode of a ligand with a protein of known three-dimensional structure. ijpsjournal.comuin-malang.ac.id

Given the known activities of related benzothiophene derivatives, this compound could be theoretically docked into the active sites of various biological macromolecules to predict its potential biological targets. For instance, derivatives of benzothiophene have been studied as inhibitors of cyclooxygenase-2 (COX-2), estrogen receptor α (ERα), 5-HT1A serotonin (B10506) receptors, and factor IXa. mdpi.comnih.govnih.govnih.gov

A theoretical docking study of this compound would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant protein targets. The results would likely reveal key interactions, such as hydrogen bonds between the amine group and specific amino acid residues (e.g., glutamine, histidine), and hydrophobic interactions involving the benzothiophene core. mdpi.comnih.gov For example, in studies on benzothieno[3,2-d]pyrimidine derivatives targeting COX-2, hydrogen bonds with residues like Gln-192 and His-90 were found to be crucial for binding. mdpi.com Similarly, docking studies of benzothiophene derivatives with 5-HT1A receptors showed a common hydrogen bond interaction between the protonated nitrogen of a piperazine (B1678402) ring and aspartate residue D116. nih.gov

The outcomes of such an analysis are typically quantified by a docking score or binding energy, which estimates the binding affinity. A lower binding energy generally suggests a more stable ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors

| Target Protein | Putative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -9.2 | His-90, Arg-513, Val-523 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor α (ERα) | -8.5 | Arg-394, Glu-353, Phe-404 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Dopamine (B1211576) D2 Receptor | -7.9 | Asp-114, Ser-193, Phe-389 | Ionic, Hydrogen Bond, Hydrophobic |

| 5-HT1A Serotonin Receptor | -8.1 | Asp-116, Phe-361, Trp-358 | Ionic, Hydrogen Bond, π-π Stacking |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from molecular docking studies.

Following the initial docking, a detailed ligand-protein interaction profile can be generated. This profile itemizes the specific types of non-covalent interactions that stabilize the binding of this compound within the active site of a macromolecule. These interactions include:

Hydrogen Bonds: The secondary amine in the N-propyl group and the sulfur atom in the benzothiophene ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The bicyclic benzothiophene core and the propyl chain are lipophilic and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic benzothiophene ring system can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Van der Waals Forces: These are general attractive or repulsive forces between molecules. nih.gov

Computational tools can generate 2D and 3D diagrams that visualize these interactions, providing a clear picture of the binding hypothesis. This profiling is crucial for understanding the structural basis of a ligand's activity and for guiding further structural modifications to enhance potency or selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and its analogs, these descriptors would fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). nih.gov

Steric/Geometrical Descriptors: These describe the 3D shape and size of the molecule (e.g., molecular volume, surface area, ovality).

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area. researchgate.net

In QSAR studies of benzothiophene derivatives, descriptors related to steric and electrostatic fields, as well as electro-topological parameters, have been shown to be significant for predicting anticancer activity. researchgate.net For inhibitors of Plasmodium falciparum N-myristoyltransferase, polar interactions were identified as major molecular features affecting inhibitory activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Topological | Kappa Shape Indices | Molecular shape |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Steric | Molar Volume | Molecular size |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Electrostatic | Partial Charge on Amine Nitrogen | Potential for hydrogen bonding |

Once descriptors are calculated for a training set of compounds, statistical methods are employed to build a mathematical model that correlates these descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.net

The resulting QSAR equation takes the general form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients.

The predictive power of the model must be rigorously validated. youtube.com This involves both internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds not used in model development (predictive r², pred_r²). researchgate.netnih.gov A robust and predictive QSAR model will have high values for q² and pred_r² (typically >0.5). researchgate.net For example, a 3D-QSAR study on benzothiophene-containing selective estrogen receptor downregulators reported a CoMFA model with a q² of 0.850 and an r² of 0.996, indicating a highly predictive model. nih.gov

A validated QSAR model provides valuable insights into which structural features are critical for the desired biological activity. youtube.com For instance, if a descriptor related to the partial charge on the amine nitrogen has a large positive coefficient in the QSAR equation, it would suggest that increasing the basicity at this position could enhance activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding properties around the aligned molecules. nih.govnih.gov These maps are powerful tools for drug design, as they provide a graphical representation of the structure-activity relationship, guiding the rational design of new, more potent analogs of this compound. nih.gov

Machine Learning Approaches for Property Prediction

The field of computational chemistry increasingly utilizes machine learning models to forecast a wide array of molecular characteristics, such as solubility, toxicity, and receptor affinity. These methods leverage large datasets of known molecules and their properties to train algorithms that can then make predictions for novel or uncharacterized compounds. This approach has the potential to significantly reduce the time and cost associated with experimental testing.

However, the successful application of machine learning in this context is contingent on the availability of relevant data. For a specific compound like this compound, the development of a dedicated machine learning model would require a substantial amount of data on its properties or the properties of a series of closely related analogs. The absence of such published data prevents the creation and validation of predictive models for this molecule.

Therefore, this section cannot provide detailed research findings, data tables, or specific examples of machine learning models applied to this compound, as no such research appears to have been conducted or published. The general principles of using machine learning for molecular property prediction are well-established, but their specific application to this compound remains an open area for future investigation.

Exploration of Structure Activity Relationships Sar and Molecular Design Principles for N Propyl 1 Benzothiophen 7 Amine Derivatives

Impact of N-Propyl Chain Modifications on Molecular Interactions

The N-propyl group attached to the amine at the 7-position of the benzothiophene (B83047) ring plays a crucial role in defining the compound's interaction with its biological targets. Alterations to this alkyl chain can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The length, branching, and introduction of cyclic moieties on the N-alkyl substituent are key areas of investigation in SAR studies.

Key Research Findings:

Chain Length: The optimal length of the alkyl chain is often a critical determinant of biological activity. While the propyl group provides a certain level of lipophilicity and fits into specific hydrophobic pockets of a receptor, lengthening or shortening this chain can lead to a decrease or increase in activity. For instance, in related series of heterocyclic amines, a chain length of two to four carbons is often found to be optimal for receptor binding.

Branching: Introducing branching, such as an isopropyl or isobutyl group, can have a profound effect on the molecule's conformation and its ability to fit into a binding site. Branching can increase steric hindrance, which may be detrimental if the binding pocket is narrow, but it can also enhance binding if it leads to a more favorable orientation of the molecule.

Cyclic Moieties: Replacing the n-propyl group with a cyclopropyl (B3062369) or cyclobutyl group can introduce conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. This can lead to an increase in binding affinity and selectivity.

Table 1: Hypothetical Impact of N-Alkyl Chain Modifications on Receptor Binding Affinity

| Modification of N-Propyl Group | Predicted Change in Binding Affinity | Rationale |

| N-Ethyl | Decrease | Reduced hydrophobic interaction with the target. |

| N-Butyl | Increase/Decrease | Potential for enhanced hydrophobic interactions, but could also introduce steric clash. |

| N-Isopropyl | Decrease | Increased steric bulk near the amine may disrupt optimal binding. |

| N-Cyclopropylmethyl | Increase | Introduction of rigidity and a different spatial orientation may favor binding. |

Note: This table is illustrative and based on general principles of medicinal chemistry. Actual results would depend on the specific biological target.

Role of the Amine Functionality at Position 7 in Modulating Activities

The amine group at the 7-position is a key functional group that can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions. Its basicity and nucleophilicity are critical for its role in molecular recognition.

Key Research Findings:

Hydrogen Bonding: The amine proton can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These interactions are fundamental for anchoring the ligand within the receptor's binding site.

Basicity and Protonation: The basicity of the amine, influenced by the electronic nature of the benzothiophene ring and the N-substituent, determines its state of protonation at physiological pH. A protonated amine can form strong ionic bonds with acidic residues like aspartate or glutamate (B1630785) in a receptor, significantly contributing to binding affinity.

Substitution: The nature of the substitution on the amine (primary, secondary, or tertiary) drastically alters its properties. Secondary amines, like in N-Propyl-1-benzothiophen-7-amine, offer a balance of hydrogen bonding capability and steric bulk.

Substituent Effects on the Benzothiophene Ring System

Key Research Findings:

Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiophene ring can influence the electron density of the entire system, including the basicity of the 7-amino group. nih.gov An EDG would increase the basicity, potentially strengthening ionic interactions, while an EWG would decrease it.

Steric Effects: The size and position of substituents on the ring can dictate the molecule's preferred conformation and its ability to access the binding site. nih.gov Bulky substituents can act as "steering groups," directing the molecule into a specific orientation.

Conformational Rigidity and Flexibility in Activity Modulation

The balance between conformational rigidity and flexibility is a critical aspect of drug design. A flexible molecule can adapt its shape to fit into a binding site, but this comes at an entropic cost. A rigid molecule has a lower entropic penalty upon binding but may not be able to adopt the optimal conformation.

Key Research Findings:

Rigid Scaffolds: Introducing elements of rigidity, such as double bonds or small rings into the N-propyl chain or fusing another ring to the benzothiophene core, can pre-organize the molecule into a bioactive conformation. This can lead to a significant increase in potency and selectivity.

Flexible Linkers: The N-propyl chain provides a degree of flexibility, allowing the amine to orient itself optimally for interaction with the receptor. The ideal level of flexibility is a balance that allows for effective binding without excessive entropic loss.

Rotatable Bonds: The number of rotatable bonds is a key parameter in assessing the drug-likeness of a molecule. While some flexibility is necessary, too many rotatable bonds can lead to poor oral bioavailability and metabolic instability.

Pharmacophore Modeling and Lead Optimization Strategies (theoretical)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. rsc.org For this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature from the 7-amino group.

A hydrophobic feature representing the N-propyl group.

An aromatic feature from the benzothiophene ring.

Lead Optimization Strategies:

Based on a hypothetical pharmacophore model, several lead optimization strategies can be envisioned:

Bioisosteric Replacement: The benzothiophene ring could be replaced with other bicyclic heteroaromatic systems like indole (B1671886) or benzofuran (B130515) to explore different electronic and steric properties.

Substituent Scanning: A systematic exploration of different substituents at various positions on the benzothiophene ring can be performed to map out the SAR and identify "hot spots" for improving activity.

Conformational Constraint: Introducing rigid linkers or cyclic structures to reduce conformational flexibility and lock the molecule in a more active conformation.

Fragment-Based Growth: If the binding mode is known, small fragments can be "grown" from the lead compound to occupy additional pockets in the receptor, thereby increasing affinity.

Insights into Molecular Features Dictating Selectivity in Interactions

Achieving selectivity for a specific receptor subtype over others is a major goal in drug discovery to minimize off-target effects. For this compound derivatives, selectivity is likely governed by subtle differences in the shape, size, and electrostatic environment of the binding sites of different receptors. rsc.org

Key Molecular Features for Selectivity:

Precise Positioning of Functional Groups: The exact spatial arrangement of the amine, the N-propyl group, and any substituents on the benzothiophene ring must complement the specific topology of the target receptor.

Chirality: If a chiral center is introduced, for example, by branching the N-propyl chain, the two enantiomers may exhibit different affinities and selectivities for the target receptor.

Subtle Electronic Tuning: Fine-tuning the electronic properties of the molecule through the introduction of specific substituents can favor interaction with a receptor that has a complementary electrostatic surface.

Mechanistic Investigations of Molecular and Cellular Interactions of N Propyl 1 Benzothiophen 7 Amine

Target Identification and Engagement Studies in vitro

Enzyme Inhibition and Activation Assays (e.g., NMT, kinases, other relevant enzymes)

No studies detailing the inhibitory or activation effects of N-Propyl-1-benzothiophen-7-amine on N-myristoyltransferase (NMT), kinases, or any other enzymes have been identified.

Receptor Binding Profiling (e.g., specific molecular targets)

There is no available data on the receptor binding profile of this compound.

Affinity Chromatography and Proteomics-Based Target Elucidation

No research has been published that utilizes affinity chromatography or proteomics-based approaches to identify the molecular targets of this compound.

Elucidation of Cellular Pathway Modulation in vitro

Assessment of Cell Line Perturbations (e.g., cell cycle, apoptosis pathways, excluding general cytotoxicity as a "property")

Information regarding the effects of this compound on cellular processes such as the cell cycle or apoptosis pathways is not available in the current scientific literature.

Gene Expression and Protein Level Alterations

There are no published studies that have investigated changes in gene expression or protein levels in response to treatment with this compound.

Intracellular Signaling Cascade Investigations

While direct studies on the intracellular signaling cascades initiated by this compound are not extensively available in public literature, the signaling pathways of closely related benzothiophene (B83047) derivatives that act as agonists for the G protein-coupled receptor 52 (GPR52) have been elucidated. GPR52 is an orphan Gs-coupled receptor, and its activation typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). bohrium.comnih.gov This increase in cAMP can then activate various downstream effectors, including Protein Kinase A (PKA), which can phosphorylate a multitude of cellular substrates, leading to a cellular response. nih.gov

Furthermore, research on synthetic GPR52 agonists has revealed that signaling is not limited to the canonical Gs-cAMP pathway. Evidence suggests a β-arrestin-2-dependent mechanism for GPR52-mediated signaling. nih.gov For instance, the GPR52 agonist 3-BTBZ was shown to induce not only cAMP accumulation but also robust phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2) in a manner dependent on the recruitment of β-arrestin-2. nih.gov This suggests that benzothiophene-based agonists like this compound could potentially initiate both Gs-dependent and β-arrestin-dependent signaling cascades, leading to a diverse range of cellular effects. The activation of GPR52 by agonists has been proposed to counteract dopamine (B1211576) D2 receptor signaling while potentiating dopamine D1 receptor pathways, a profile of significant interest for neuropsychiatric disorders. bohrium.comnih.gov

Biochemical Basis of Specific Molecular Interactions

The specific molecular interactions of this compound with its biological targets are yet to be fully characterized. However, insights can be drawn from computational and structural studies of other ligands targeting the GPR52 receptor, which is a likely target for this class of compounds.

Kinetic Analysis of Molecular Binding and Dissociation

Detailed kinetic analysis, including the determination of association (k_on) and dissociation (k_off) rate constants, for this compound is not currently available in published literature. Such studies are crucial for understanding the residence time of the compound at its receptor, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. The binding kinetics of a ligand can significantly influence the duration of the signaling response. For GPR52, a synthetic agonist, c17, has been studied in complex with the receptor, revealing a binding site in a side pocket. nih.gov The exchange rates between different conformational states of the receptor when bound to c17 were found to be in the millisecond range. nih.gov It is plausible that this compound would bind to a similar allosteric site.

Table 1: Representative Kinetic Data for GPCR Ligands (Illustrative)

| Ligand | Receptor | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |

| Compound X | GPCR A | 1 x 10⁵ | 1 x 10⁻² | 100 |

| Compound Y | GPCR B | 5 x 10⁶ | 5 x 10⁻⁴ | 0.1 |

| Compound Z | GPCR C | 2 x 10⁴ | 1 x 10⁻³ | 50 |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Thermodynamics of Ligand-Target Interactions

The thermodynamic profile of the interaction between this compound and its biological target has not been experimentally determined. Thermodynamic studies, which measure the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, are fundamental to understanding the driving forces of the molecular recognition process. scispace.com For G protein-coupled receptors, the binding of a ligand can induce conformational changes that are associated with specific thermodynamic signatures. nih.gov For instance, an enthalpically driven binding event is often associated with strong, specific interactions such as hydrogen bonds and van der Waals contacts, while an entropically driven interaction might be the result of desolvation effects. The thermodynamic characterization of this compound's binding would provide valuable information for any future lead optimization efforts. scispace.com

This compound as a Molecular Probe for Biological Systems

The development of derivatives of this compound could enable its use as a molecular probe to investigate biological systems.

Development of Fluorescent or Radioligand Derivatives

The synthesis of fluorescent or radiolabeled derivatives of this compound would be a valuable step towards its use as a molecular probe. A fluorescent derivative could be synthesized by conjugating a fluorophore, such as a BODIPY dye, to the this compound scaffold. nih.gov This would allow for the direct visualization of the compound's interaction with cells and its target receptor.

For in vivo applications, a radiolabeled version of the molecule would be highly beneficial. The development of fluorine-18 (B77423) radiolabeled GPR52 ligands for use in Positron Emission Tomography (PET) imaging has been proposed as a way to gain a better understanding of the receptor's role in the brain. nih.gov A similar strategy could be applied to this compound, potentially by introducing a fluorine atom or a chelating agent for a radiometal. nih.govmdpi.com

Table 2: Potential Labeling Strategies for this compound

| Labeling Strategy | Label | Potential Application |

| Fluorescent Labeling | BODIPY, Fluorescein | In vitro binding assays, fluorescence microscopy |

| Radiolabeling | ¹⁸F, ¹¹C, ¹²⁵I | PET imaging, autoradiography, in vivo biodistribution |

Application in Cell Imaging and Target Localization

Fluorescently labeled derivatives of this compound could be utilized in a variety of cell imaging techniques. For example, they could be used in fluorescence microscopy to visualize the subcellular localization of the target receptor. Furthermore, such probes are instrumental in biophysical assays like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to study ligand-receptor binding kinetics and conformational changes in real-time in living cells. nih.gov

Radiolabeled derivatives would enable non-invasive in vivo imaging techniques such as PET. nih.gov A PET radioligand based on this compound could be used to map the distribution and density of its target in the brain of living subjects, which would be invaluable for understanding the neurobiology of the target and for the development of therapeutics. nih.gov

Advanced Analytical Methodologies for the Study of N Propyl 1 Benzothiophen 7 Amine

Development and Optimization of Chromatographic Separation Techniques

Chromatographic methods are paramount for the isolation and purification of N-Propyl-1-benzothiophen-7-amine from complex matrices, as well as for the separation of any potential stereoisomers. The development of robust chromatographic techniques is a critical step in ensuring the accuracy and reliability of subsequent analytical measurements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the separation of this compound, a reversed-phase HPLC method is often the preferred starting point due to the compound's moderate polarity. A C18 or C8 stationary phase would provide sufficient hydrophobic interaction with the benzothiophene (B83047) ring system. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient elution of the analyte and any impurities with differing polarities.

The basic nature of the secondary amine in this compound can lead to peak tailing on standard silica-based columns due to interactions with residual silanol (B1196071) groups. To mitigate this, the use of an acidic additive like trifluoroacetic acid (TFA) or formic acid in the mobile phase is recommended. nih.gov These additives protonate the amine, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks. Alternatively, end-capped columns or columns with a base-deactivated stationary phase can be utilized.

Detection is typically achieved using a UV detector, as the benzothiophene moiety exhibits strong absorbance in the UV region. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polarity of the secondary amine, which can cause peak tailing and poor reproducibility. vt.edu Therefore, derivatization is often a necessary step to enhance its volatility and thermal stability.

A common derivatization strategy for amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). This reaction converts the polar amine into a less polar, more volatile amide derivative. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another viable option.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5) or a 35% phenyl-polydimethylsiloxane (DB-35) phase. The choice of column will depend on the specific derivative and the desired separation from other components in the sample. A flame ionization detector (FID) is a suitable choice for general-purpose quantification, while a mass spectrometer (MS) detector offers higher selectivity and structural information for identification.

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, derivatives or analogs of this compound may possess stereogenic centers, necessitating chiral separation to study the properties of individual enantiomers. Chiral HPLC is the most common approach for this purpose.

The direct separation of enantiomers can often be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful in separating a broad range of chiral compounds, including amines. nih.govnih.govresearchgate.net The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving enantioselectivity. For basic compounds like this compound derivatives, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) or an acidic modifier can significantly improve peak shape and resolution. nih.gov

Indirect chiral separation is an alternative approach where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct method using a CSP is generally preferred due to its simplicity and avoidance of potential kinetic resolution during derivatization.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are essential for the quantitative determination of this compound, offering high sensitivity and selectivity.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and robust technique for determining the concentration of this compound in solution. The benzothiophene ring system is a strong chromophore, exhibiting characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The absorption spectrum of benzothiophene itself shows bands above 250 nm, and the presence of the amino and propyl substituents on the benzene (B151609) ring will influence the exact position and intensity of the absorption maxima (λmax). researchgate.netmdpi.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that alters its absorption spectrum. Common solvents for UV-Vis analysis include ethanol, methanol, and acetonitrile.

Fluorescence Spectroscopy for Detection and Quantum Yield Studies

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the analysis of fluorescent compounds. Aromatic amines and the benzothiophene moiety are known to be fluorescent, making this technique highly suitable for the detection of this compound. researchgate.netnih.govresearchgate.netrsc.org

In fluorescence spectroscopy, the molecule is excited at a specific wavelength, and the emitted light is detected at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification. This method is particularly advantageous for trace analysis.

Furthermore, fluorescence spectroscopy can be used to determine the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. These studies provide valuable insights into the photophysical properties of this compound. Derivatization with highly fluorescent tags can also be employed to enhance detection limits and study the local environment of the molecule. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent a cornerstone of modern analytical chemistry, offering the high separation efficiency of chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This combination is indispensable for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. nih.gov For a molecule like this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are of paramount importance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying metabolites in biological samples. The process involves the separation of compounds in a liquid phase followed by their detection using two mass spectrometers in series. This methodology is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which is often the case for metabolic products.

In the context of this compound, in vitro metabolism studies, for instance using liver microsomes, are crucial for predicting metabolic pathways. The primary metabolic transformations anticipated for this compound would likely involve the N-propyl side chain and the benzothiophene ring system. Based on known metabolic pathways for similar N-alkylated aromatic amines, several potential metabolites can be postulated. nih.gov These may include products of N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the sulfur atom.

The general workflow for metabolite identification of this compound using LC-MS/MS would involve the following steps:

Incubation: The parent compound is incubated with a metabolically active system, such as cryopreserved hepatocytes or liver microsomes from a relevant species (e.g., rat, dog) to generate metabolites.

Sample Preparation: The reaction is quenched, and the sample is prepared for analysis. This typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the parent compound from its more polar metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically employed.

MS/MS Detection and Identification: The eluent from the LC system is introduced into the mass spectrometer. An initial full scan MS analysis is performed to detect the precursor ions of the parent compound and its potential metabolites. Subsequently, product ion scans (MS/MS) are performed on these precursor ions. The resulting fragmentation patterns provide structural information that is used to identify the metabolites. By comparing the fragmentation of the metabolites to that of the parent compound, the site of metabolic modification can often be deduced.

Hypothetical Research Findings:

An in vitro study using rat liver microsomes could reveal several potential metabolites of this compound. The table below presents a hypothetical dataset of these metabolites, their predicted mass-to-charge ratios (m/z), and the likely metabolic reactions they have undergone.

| Putative Metabolite | Proposed Metabolic Reaction | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| M1: N-1-benzothiophen-7-amine | N-dealkylation | 150.03 | 133.01, 106.02 |

| M2: this compound-N-oxide | N-oxidation | 208.08 | 191.07, 149.04 |

| M3: Hydroxy-N-propyl-1-benzothiophen-7-amine | Aromatic Hydroxylation | 208.08 | 164.05, 136.03 |

| M4: this compound-S-oxide | S-oxidation | 208.08 | 191.07, 162.06 |

| M5: Propanal | N-dealkylation byproduct | - | - |

| M6: N-(2-Hydroxypropyl)-1-benzothiophen-7-amine | Side-chain Hydroxylation | 208.08 | 149.04, 133.01 |

This table is a hypothetical representation for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. frontiersin.org This technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds are then detected by a mass spectrometer, which provides information about their molecular weight and structure.

In the context of this compound, GC-MS analysis could be employed to investigate potential volatile impurities from its synthesis or to identify volatile degradation products that may form under thermal stress. For instance, thermal desorption or headspace GC-MS could be used to analyze the volatile organic compounds (VOCs) emitted from a sample of the compound when heated. jeol.com Pyrolysis-GC-MS, a technique where the sample is heated to decomposition in an inert atmosphere, could provide insights into its thermal stability and degradation pathways. core.ac.uk

A typical GC-MS analysis for volatile compounds related to this compound would involve:

Sample Introduction: A small amount of the solid or a solution of the compound is introduced into the GC system. For volatile analysis, headspace sampling is a common technique where the vapor above the sample is injected into the GC. nih.gov

GC Separation: The volatile compounds are separated on a capillary column, often with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron ionization - EI), and the resulting mass spectrum is recorded. The obtained spectra can be compared to spectral libraries (e.g., NIST/Wiley) for compound identification. mdpi.com

Hypothetical Research Findings:

A headspace GC-MS analysis of this compound heated at an elevated temperature might reveal the presence of several volatile compounds. The following table provides a hypothetical list of such compounds, their likely origin, and their characteristic mass spectral fragments.

| Potential Volatile Compound | Likely Origin | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| Propylamine | Cleavage of the N-propyl bond | 3.5 | 59, 44, 30 |

| Benzothiophene | Cleavage of the C-N bond | 8.2 | 134, 108, 89 |

| Propene | Elimination from the N-propyl group | 2.1 | 42, 41, 39 |

| Aniline | Rearrangement and fragmentation | 7.5 | 93, 66, 65 |

| Thiophene (B33073) | Fragmentation of the benzothiophene ring | 4.8 | 84, 58, 45 |

This table is a hypothetical representation for illustrative purposes.

Potential Applications of N Propyl 1 Benzothiophen 7 Amine in Chemical Biology and Materials Science

Utility as a Scaffold for Chemical Probe Development

The benzothiophene (B83047) nucleus is a versatile scaffold for the development of chemical probes to investigate biological systems. hw.ac.uk The introduction of an amino group, as in N-Propyl-1-benzothiophen-7-amine, offers a key functional handle for further chemical modifications. This allows for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating biological targets.

Exploration in Organic Electronic and Photodetector Materials

Benzothiophene derivatives are widely investigated for their application in organic electronics, including organic field-effect transistors (OFETs) and organic photodetectors. nih.gov The fused ring system provides a rigid and planar structure that can facilitate π-π stacking and charge transport.